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Cat. No.: B085611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry,

recognized for its versatile pharmacological activities.[1][2] Its unique physicochemical

properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic

fragments, make it an ideal starting point for the design and development of novel therapeutic

agents.[1] While the specific mechanism of action for 5-Aminobenzo[d]oxazol-2(3H)-one is

not extensively documented in publicly available literature, where it is primarily cited as a

chemical intermediate, the broader class of benzoxazolone derivatives has been the subject of

significant research.[3][4] This guide provides a comprehensive overview of the known

biological targets and mechanisms of action for compounds featuring the core benzo[d]oxazol-

2(3H)-one structure, offering insights into the potential activities of its 5-amino derivative.

The diverse biological profile of benzoxazolone derivatives encompasses anticancer,

antimicrobial, anti-inflammatory, and neuroprotective activities, underscoring the therapeutic

potential of this chemical class.[1] These activities are achieved through interactions with a

range of biological targets, leading to the modulation of critical signaling pathways.

Key Biological Targets and Mechanisms of Action
The benzoxazolone scaffold has been shown to interact with several key biological targets,

leading to a variety of cellular responses. The primary mechanisms of action identified for
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benzoxazolone derivatives are detailed below.

Anticancer Activity
Benzoxazolone derivatives have demonstrated significant potential as anticancer agents

through the inhibition of key enzymes and signaling pathways involved in tumor growth and

proliferation.[5]

Traf2- and Nck-interacting kinase (TNIK) Inhibition: Certain benzo[d]oxazol-2(3H)-one

derivatives have been identified as potent inhibitors of TNIK, a serine-threonine kinase that

plays a crucial role in the Wnt signaling pathway.[6] The Wnt pathway is frequently

dysregulated in colorectal cancer (CRC), and its inhibition can suppress cancer cell

proliferation and migration.[6][7] The most potent compounds in one study exhibited IC50

values in the nanomolar range against TNIK.[6]

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that

is a key driver in many human cancers. A series of novel benzo[d]oxazol-2(3H)-one

derivatives bearing a 4-ethoxy-7-substituted-quinoline moiety have been designed and

synthesized as c-Met kinase inhibitors.[8] The most active of these compounds

demonstrated potent inhibition of c-Met kinase with an IC50 value of 1 nM and inhibited the

proliferation of the EBC-1 cell line with an IC50 of 5 nM.[8]

Chromodomain Protein CDYL Inhibition: A benzo[d]oxazol-2(3H)-one derivative has been

identified as the first selective small-molecule inhibitor of the chromodomain protein CDYL.

[9] This protein is involved in the regulation of gene expression, and its inhibition can impact

cancer cell epigenetics.[9]

Antimicrobial Activity
The benzoxazolone core is a feature of various compounds with antibacterial and antifungal

properties.[10][11]

Inhibition of Mycobacterium tuberculosis InhA: A series of 2-(2-oxobenzo[d]oxazol-3(2H)-

yl)acetamide derivatives have been developed as inhibitors of the Mycobacterium

tuberculosis enoyl-acyl carrier protein reductase (InhA).[12] One of the most promising

compounds showed an IC50 of 5.12 µM against MTB InhA and was effective against drug-

sensitive MTB strains.[12]
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General Antibacterial and Antifungal Effects: Various other benzoxazolone derivatives have

demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-

negative bacteria, as well as fungal strains.[11][13] The proposed mechanism for some of

these compounds involves the inhibition of DNA gyrase.[11]

Anti-inflammatory and Analgesic Activity
The benzoxazolone structure serves as a scaffold for the development of non-steroidal anti-

inflammatory drugs (NSAIDs) and analgesics.[1][14]

Cyclooxygenase (COX) Inhibition: Some oxazolone derivatives have been synthesized and

evaluated as anti-inflammatory and analgesic agents, demonstrating inhibitory activity

against COX-1 and COX-2 enzymes.[14] Molecular docking studies have suggested that

these compounds can interact with the active site of COX-2.[14]

Neurological Activity
Benzoxazolone derivatives have also been investigated for their effects on the central nervous

system.

Sigma Receptor Modulation: A number of N-benzyl substituted benzo[d]oxazol-2(3H)-one

derivatives have been shown to be high-affinity and selective ligands for the sigma-1

receptor.[15] The compound with the highest affinity and selectivity exhibited a Ki of 0.1 nM

for the sigma-1 receptor.[15] Sigma receptors are implicated in a variety of neurological

functions and are targets for the development of drugs for neuropsychiatric and

neurodegenerative diseases.

Quantitative Data Summary
The following tables summarize the quantitative data for various benzo[d]oxazol-2(3H)-one

derivatives from the cited literature.

Table 1: Anticancer Activity of Benzoxazolone Derivatives
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Derivative
Class

Target Assay IC50 Value Reference

Benzo[d]oxazo
l-2(3H)-one
derivatives

TNIK
Enzyme
Inhibition

0.050 µM (for
compound 8g)

[6]

Benzo[d]oxazol-

2(3H)-one-

quinolone

c-Met Kinase
Enzyme

Inhibition

1 nM (for

compound 13)
[8]

| Benzo[d]oxazol-2(3H)-one-quinolone | EBC-1 Cell Proliferation | Cell-based Assay | 5 nM (for

compound 13) |[8] |

Table 2: Antimicrobial Activity of Benzoxazolone Derivatives

Derivative
Class

Target
Organism/Enz
yme

Assay MIC/IC50 Value Reference

2-(6-nitro-2-
oxobenzo[d]ox
azol-3(2H)-yl)-
N-(5-
nitrothiazol-2-
yl)acetamide

Mycobacteriu
m tuberculosis
InhA

Enzyme
Inhibition

IC50: 5.12 µM [12]

| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide | Mycobacterium

tuberculosis (drug-sensitive) | Whole-cell Assay | MIC: 17.11 µM |[12] |

Table 3: Neurological Activity of Benzoxazolone Derivatives
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Derivative
Class

Target Assay Ki Value Reference

N-(4-
chlorobenzyl)b
enzo[d]oxazol-
2(3H)-one

Sigma-1
Receptor

Radioligand
Binding

0.1 nM [15]

| N-(4-chlorobenzyl)benzo[d]oxazol-2(3H)-one | Sigma-2 Receptor | Radioligand Binding | 427

nM |[15] |

Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate

the biological activity of benzoxazolone derivatives.

Enzyme Inhibition Assays
TNIK Kinase Assay: The inhibitory activity against TNIK was determined using a commercial

kinase assay kit. The assay measures the amount of ADP produced, which is converted to

ATP. Subsequently, the newly synthesized ATP is used in a luciferase-catalyzed reaction to

produce light. The luminescent signal is proportional to the ADP concentration and is used to

calculate the enzyme's activity and the inhibitor's IC50 value.[6]

c-Met Kinase Assay: The inhibitory activity against c-Met kinase was evaluated using an

HTRF (Homogeneous Time Resolved Fluorescence) Kinase Assay. This assay measures

the phosphorylation of a substrate by the kinase. The IC50 values were determined from the

dose-response curves.[8]

Cell-Based Assays
Cell Proliferation/Cytotoxicity Assay: The antiproliferative activity of the compounds was

assessed using the Sulforhodamine B (SRB) assay or MTT assay. Cancer cells were seeded

in 96-well plates and treated with various concentrations of the test compounds for a

specified period. The cell viability was then determined by measuring the absorbance after

staining with SRB or formazan production from MTT.[5][8]
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Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the

compounds against various microbial strains was determined using the broth microdilution

method or agar diffusion method. For the agar diffusion method, a standardized inoculum of

the test microorganism is spread on an agar plate, and discs impregnated with the test

compound are placed on the surface. The diameter of the zone of inhibition around the disc

is measured after incubation.[10][11]

Radioligand Binding Assays
Sigma Receptor Binding Assay: The affinity of the compounds for sigma-1 and sigma-2

receptors was determined by radioligand binding assays using specific radioligands (e.g.,

[³H]-(+)-pentazocine for sigma-1 and [³H]-DTG for sigma-2). The assays were performed with

membrane preparations from appropriate tissues or cell lines. The ability of the test

compounds to displace the radioligand from the receptor was measured, and the Ki values

were calculated.[15]

Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to

the mechanism of action of benzoxazolone derivatives.

Figure 1: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory action of

benzoxazolone derivatives on TNIK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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